Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-
Overview
Description
The compound Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- is a complex organic molecule with significant potential in various scientific fields. This compound features a unique hexacyclic structure with multiple hydroxyl and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization with hydroxyl, methoxy, and acetamidobenzoate groups. The reaction conditions typically require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry or batch processing, to achieve high yields and purity. Optimization of reaction conditions, including catalyst selection and purification techniques, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, the compound’s potential as a bioactive molecule is explored. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for treating various diseases, including cancer and neurological disorders.
Industry
In industry, the compound’s unique properties are leveraged for applications in materials science and catalysis. Its stability and reactivity make it suitable for developing new materials and industrial catalysts.
Mechanism of Action
The mechanism by which Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Éthyl-6,16,18-triméthoxy-13-(méthoxyméthyl)-1-méthyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadécane-4,5,7,8,14-pentol
Uniqueness
The uniqueness of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- lies in its specific stereochemistry and functional group arrangement. These features confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(1S,2R,3S,4S,5R,6S,8S,9R,13S,16R,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20-,22+,23-,24-,25-,26?,27+,29-,30+,31+,32+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-WADWAFPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97792-45-5 | |
Record name | Lappaconitine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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